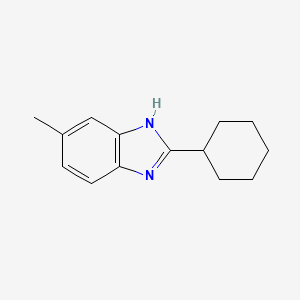

2-Cyclohexyl-5-methyl-1H-benzimidazole

Description

Significance of Benzimidazole (B57391) Scaffolds in Advanced Chemical Research

The importance of the benzimidazole scaffold in modern chemical research cannot be overstated. This versatile heterocyclic system is a key component in numerous FDA-approved drugs, demonstrating a broad spectrum of pharmacological activities. rdd.edu.iq Its physicochemical attributes, including the ability to act as both a hydrogen bond donor and acceptor, engage in π-π stacking interactions, and participate in hydrophobic interactions, enable benzimidazole derivatives to bind effectively with a wide range of biological macromolecules. rdd.edu.iq

The therapeutic applications of benzimidazole-containing compounds are extensive and varied, encompassing roles as:

Antimicrobial agents: Derivatives have shown potent activity against various bacterial and fungal strains. nih.govmdpi.com

Anticancer agents: The benzimidazole structure is found in drugs that inhibit cancer cell proliferation through various mechanisms, including the disruption of microtubule polymerization and the inhibition of key enzymes like PARP. nih.govrsc.orgnih.gov

Antiviral agents: Certain benzimidazole derivatives have been developed as effective antiviral therapies. nih.gov

Anthelmintics: This class of compounds is well-established for its efficacy against parasitic worms. nih.gov

Proton Pump Inhibitors: Benzimidazole-based drugs are widely used to reduce stomach acid. rsc.org

Beyond medicinal chemistry, benzimidazole derivatives are also explored in materials science for applications such as corrosion inhibitors and in the development of organic light-emitting diodes (OLEDs).

Rationale for Investigating Substituted Benzimidazole Derivatives: The Case of 2-Cyclohexyl-5-methyl-1H-benzimidazole

The functionalization of the benzimidazole core at its various positions allows for the fine-tuning of its physicochemical and pharmacological properties. The investigation of substituted derivatives like this compound is driven by the desire to enhance potency, selectivity, and pharmacokinetic profiles.

The substituents at the 2- and 5-positions of the benzimidazole ring play a crucial role in determining the molecule's biological activity.

The 2-Cyclohexyl Group: The introduction of a bulky and lipophilic cyclohexyl group at the 2-position can significantly influence the molecule's interaction with target proteins. This non-polar, alicyclic substituent can enhance binding to hydrophobic pockets within a receptor or enzyme's active site. For instance, in the development of antitubercular agents targeting the FtsZ protein, the presence of a cyclohexyl group at the 2-position was found to be critical for high activity.

The 5-Methyl Group: The methyl group at the 5-position, while smaller, can also impact the molecule's properties. It can influence the electronic environment of the benzimidazole ring system and affect metabolic stability. The strategic placement of such a group can block sites of metabolic degradation, potentially leading to a longer duration of action in a biological system.

The combination of these two substituents in this compound presents a unique molecular architecture. Research into this specific derivative aims to explore the synergistic effects of these groups on its biological activity, with potential applications in areas where both lipophilicity and metabolic stability are desirable. For example, a study on 5-substituted benzimidazole derivatives found that a 5-methyl substituted compound, specifically 2-{3-[4-(2-chlorophenyl)piperazin-1-yl]propyl}-5-methyl-1H-benzimidazole, exhibited notable antifungal activity. researchgate.net

Historical Development and Evolution of Benzimidazole Chemistry Research

The journey of benzimidazole chemistry began in 1872 with the first synthesis of a benzimidazole derivative by Hoebrecker. nih.gov A significant milestone in the history of this scaffold was the discovery that 5,6-dimethyl-1-(α-D-ribofuranosyl)benzimidazole is a key structural component of vitamin B12, acting as an axial ligand to the cobalt ion. This finding spurred considerable interest in the biological significance of benzimidazoles.

Early research focused on the fundamental synthesis and reactivity of the benzimidazole ring system. The most common and enduring method for synthesizing 2-substituted benzimidazoles is the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative. nih.gov Over the decades, a vast number of synthetic methodologies have been developed to access a wide array of substituted benzimidazoles, including the use of various catalysts and reaction conditions to improve yields and efficiency. nih.gov

The evolution of benzimidazole research has been marked by a shift from fundamental chemical explorations to targeted drug design and discovery. The recognition of the benzimidazole nucleus as a "privileged scaffold" in the 1990s solidified its importance in medicinal chemistry. This concept acknowledges that certain molecular frameworks are capable of binding to multiple biological targets with high affinity, making them ideal starting points for the development of new drugs.

The timeline below highlights some key developments in the history of benzimidazole research:

| Year | Key Development | Significance |

| 1872 | First synthesis of a benzimidazole derivative by Hoebrecker. | Marks the beginning of benzimidazole chemistry. |

| 1940s | Identification of a benzimidazole moiety in Vitamin B12. | Sparked interest in the biological role of benzimidazoles. |

| 1960s | Development of the first benzimidazole-based anthelmintics. | Established the therapeutic potential of this class of compounds. |

| 1980s | Introduction of benzimidazole proton pump inhibitors. | Expanded the medicinal applications of the scaffold. |

| 1990s-Present | Recognition as a "privileged scaffold" and extensive research into its anticancer, antiviral, and antimicrobial properties. | Solidified its central role in modern drug discovery and development. |

Structure

3D Structure

Properties

IUPAC Name |

2-cyclohexyl-6-methyl-1H-benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2/c1-10-7-8-12-13(9-10)16-14(15-12)11-5-3-2-4-6-11/h7-9,11H,2-6H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTTUILOCKWTBFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N2)C3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>32.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47204539 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Synthetic Methodologies for 2 Cyclohexyl 5 Methyl 1h Benzimidazole and Analogous Structures

Classical Approaches to Benzimidazole (B57391) Core Formation

Traditional methods for constructing the benzimidazole nucleus have been well-established for over a century and continue to be relevant in organic synthesis.

Phillips-Ladenburg Condensation and Mechanistic Considerations

The Phillips-Ladenburg reaction is a cornerstone in benzimidazole synthesis, involving the condensation of an o-phenylenediamine (B120857) with a carboxylic acid under acidic conditions. semanticscholar.orgresearchgate.net This method is versatile and can be adapted for a wide range of carboxylic acids, including aliphatic and aromatic ones, although harsher conditions like high temperatures (above 180°C in sealed vessels) may be necessary for the latter. researchgate.netcolab.ws

The mechanism of the Phillips-Ladenburg condensation begins with the protonation of the carboxylic acid, which then undergoes nucleophilic attack by one of the amino groups of the o-phenylenediamine. This is followed by an intramolecular cyclization and subsequent dehydration to yield the benzimidazole ring. The reaction is typically carried out in the presence of a dilute mineral acid. semanticscholar.orgcolab.ws

Weidenhagen Oxidation and Its Variants for Benzimidazole Synthesis

Another classical route is the Weidenhagen reaction, which utilizes the condensation of an o-phenylenediamine with an aldehyde or ketone. semanticscholar.orgenpress-publisher.com This reaction often requires an oxidizing agent, such as a bivalent copper salt like copper acetate, to facilitate the final aromatization step to the benzimidazole. semanticscholar.org While the use of ketones in this reaction has been limited due to potential side reactions and the formation of product mixtures, aldehydes are more commonly employed for the synthesis of 2-substituted benzimidazoles. rsc.org

Targeted Synthesis of the 5-Methyl-1H-benzimidazole Moiety

To specifically synthesize the 5-methyl-1H-benzimidazole core, a common starting material is 4-methyl-1,2-phenylenediamine. This precursor already contains the desired methyl group at the appropriate position on the benzene (B151609) ring.

One documented method involves the reaction of 4-methyl-1,2-phenylenediamine with formic acid in the presence of zinc oxide (ZnO) nanoparticles at 70°C, which has been reported to produce 5-Methyl-1H-benzimidazole in a high yield of 94%. researchgate.net Another approach utilizes the reaction of 4-methyl-o-phenylenediamine with formic acid to yield the target compound. rsc.org

Strategies for Incorporating the 2-Cyclohexyl Substituent

The introduction of the 2-cyclohexyl group is typically achieved by using cyclohexanecarboxylic acid or its derivatives in the condensation reaction with the appropriate o-phenylenediamine. For the synthesis of 2-Cyclohexyl-5-methyl-1H-benzimidazole, 4-methyl-1,2-phenylenediamine would be reacted with cyclohexanecarboxylic acid.

Alternatively, cyclohexanecarboxaldehyde (B41370) can be used in a Weidenhagen-type reaction with 4-methyl-1,2-phenylenediamine. This would involve an initial condensation to form an intermediate, which is then oxidized to the final benzimidazole product.

Modern and Sustainable Synthetic Innovations

Recent advancements in synthetic chemistry have focused on developing more efficient, environmentally friendly, and sustainable methods for benzimidazole synthesis.

Catalytic Systems in Benzimidazole Synthesis (e.g., ZnO Nanoparticle-Catalyzed, Fe/S Redox)

The use of heterogeneous catalysts, such as zinc oxide nanoparticles (ZnO-NPs), has gained significant attention. nih.govsemanticscholar.orgtandfonline.com These nanocatalysts offer several advantages, including high yields, shorter reaction times, mild reaction conditions, and the ability to be recycled and reused. nih.govsemanticscholar.org For instance, ZnO-NPs have been successfully employed in the condensation of o-phenylenediamines with aldehydes to produce various benzimidazole derivatives. nih.govsemanticscholar.org The catalytic activity of ZnO-NPs is attributed to their high surface area and Lewis acidic nature, which facilitates the key steps of the reaction. nih.govnih.gov

Another innovative approach involves the use of an iron-sulfur (Fe/S) redox system. nih.gov This catalytic system promotes a redox/condensation cascade reaction between o-nitroanilines and compounds with activated methyl groups, leading to the formation of 2-hetaryl-benzimidazoles in good yields. nih.gov The Fe/S system plays a crucial role in promoting the cyclization process. nih.gov

Microwave-Assisted and Solvent-Free Cyclization Protocols

The synthesis of benzimidazole derivatives has been significantly advanced by the adoption of microwave-assisted organic synthesis (MAOS) and solvent-free reaction conditions. mdpi.compreprints.org These approaches align with the principles of green chemistry by reducing reaction times, minimizing energy consumption, and often eliminating the need for volatile and hazardous organic solvents. mdpi.compreprints.org

Microwave irradiation has proven to be a highly effective method for accelerating the condensation reaction between o-phenylenediamines and aldehydes or carboxylic acids, the primary route to 2-substituted benzimidazoles. benthamdirect.comasianpubs.org In the context of this compound, this would involve the reaction of 4-methyl-1,2-phenylenediamine with cyclohexanecarboxylic acid or cyclohexanecarboxaldehyde. The application of microwave energy can dramatically reduce reaction times from hours to mere minutes, while simultaneously improving product yields. mdpi.combenthamdirect.com

Solvent-free, or solid-phase, synthesis further enhances the environmental credentials of these protocols. mdpi.com Reactions can be carried out by exposing a mixture of the reactants, often with a solid-supported catalyst, to microwave irradiation. researchgate.net Various catalysts have been employed effectively under these conditions, including Lewis acids like Erbium(III) triflate (Er(OTf)₃) and Brønsted acids such as p-toluenesulfonic acid (TsOH·H₂O), as well as solid supports like silica (B1680970) and alumina. mdpi.comorganic-chemistry.org In some cases, catalyst-free conditions have also been successfully developed, relying solely on the thermal energy provided by the microwaves to drive the cyclization. benthamdirect.comresearchgate.net

The combination of microwave assistance and solvent-free conditions presents a rapid, efficient, and environmentally sustainable pathway to a variety of benzimidazole structures. mdpi.com

Interactive Table: Comparison of Synthetic Protocols for Benzimidazole Synthesis The following table summarizes various conditions reported for analogous benzimidazole syntheses, which are applicable for producing this compound.

| Reactants | Conditions | Catalyst | Time | Yield | Reference |

| o-Phenylenediamine, Carboxylic Acid | Microwave, Solvent-Free | Polyphosphoric Acid (PPA) | 0.4 - 3.0 min | 71 - 99% | asianpubs.org |

| N-phenyl-o-phenylenediamine, Aldehyde | Microwave, Solvent-Free | Er(OTf)₃ (1 mol%) | 5 - 10 min | 96 - 99% | mdpi.com |

| o-Phenylenediamine, Aldehyde | Microwave, Catalyst-Free | N/A | 5 - 10 min | 94 - 98% | benthamdirect.com |

| 2-Amino aniline, β-Diketone | Room Temp, Solvent-Free | p-TsOH·H₂O (5 mol%) | 2 - 3 h | >99% | organic-chemistry.org |

| o-Phenylenediamine, Aldehyde | Room Temp, Ethanol | None | 2 - 5 h | ~99% | researchgate.net |

Post-Synthetic Functionalization and Derivatization at Key Positions

Once the this compound core has been synthesized, its properties can be further tuned through post-synthetic functionalization. The benzimidazole scaffold offers several key positions for derivatization, most notably the N1-H of the imidazole (B134444) ring, which is readily deprotonated to act as a nucleophile. nih.gov

Alkylation, acylation, and arylation at the N1 position are common strategies to introduce new functional groups and expand the molecular diversity of the parent compound. A general and robust method for N-functionalization involves treating the benzimidazole precursor with a suitable base, such as sodium carbonate (Na₂CO₃) or cesium carbonate (Cs₂CO₃), in a polar aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). nih.gov The resulting benzimidazolide (B1237168) anion can then react with a variety of electrophiles (e.g., alkyl halides, acyl chlorides, aryl halides) to yield the corresponding N1-substituted derivatives. nih.gov

For instance, reacting this compound with methyl iodide in the presence of a base would yield 2-Cyclohexyl-1,5-dimethyl-1H-benzimidazole. Similarly, reaction with benzyl (B1604629) bromide would produce 1-Benzyl-2-cyclohexyl-5-methyl-1H-benzimidazole. nih.gov This approach allows for the systematic introduction of a wide array of substituents, enabling the exploration of structure-activity relationships.

Beyond the N1 position, derivatization can also be envisioned at other sites, although this is often more challenging and may require directed C-H activation methodologies. Potential sites include the C4, C6, and C7 positions on the benzene ring and even the cyclohexyl moiety, though functionalization at these positions typically requires more specialized synthetic routes rather than direct post-synthetic modification of the parent heterocycle.

Interactive Table: Examples of N1-Position Derivatization of Benzimidazole Analogues The following table outlines general conditions for the N1-functionalization applicable to the this compound scaffold.

| Precursor | Electrophile | Base | Solvent | Product Type | Reference |

| 2-Substituted-1H-benzimidazole | Alkyl/Aryl Halide | Na₂CO₃ | THF | 1-Alkyl/Aryl-2-substituted-benzimidazole | nih.gov |

| 2-Benzyl-1H-benzimidazole | Tosyl Chloride | N/A | N/A | 1-Tosyl-2-benzyl-benzimidazole | nih.gov |

| 2-Benzyl-1H-benzimidazole | Methylating Agent | N/A | N/A | 1-Methyl-2-benzyl-benzimidazole | nih.gov |

| o-Haloacetanilide derivative | Amidine hydrochloride | Cs₂CO₃ | DMSO | 2-Substituted-1H-benzimidazole (via cascade) | acs.org |

Structural Characterization and Conformational Analysis of 2 Cyclohexyl 5 Methyl 1h Benzimidazole

Spectroscopic Characterization Techniques (e.g., Nuclear Magnetic Resonance, Mass Spectrometry, Infrared Spectroscopy)

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for mapping the carbon and proton framework of a molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the benzimidazole (B57391) and cyclohexyl protons. The N-H proton of the imidazole (B134444) ring would likely appear as a broad singlet at a high chemical shift (δ > 12 ppm). The aromatic protons on the 5-methyl-substituted benzene (B151609) ring would appear in the typical aromatic region (δ ≈ 7.0-7.6 ppm). The methyl group protons would produce a singlet at approximately δ 2.4 ppm. The cyclohexyl group would exhibit a series of multiplets in the upfield region (δ ≈ 1.2-2.8 ppm), corresponding to its axial and equatorial protons.

¹³C NMR: The carbon NMR spectrum would complement the proton data. Aromatic carbons of the benzimidazole ring would resonate in the δ 110-140 ppm range, with the C2 carbon, attached to the cyclohexyl group, appearing further downfield (δ > 150 ppm). The methyl carbon would be observed around δ 21 ppm. The carbons of the cyclohexyl ring would show signals in the aliphatic region (δ ≈ 25-35 ppm).

Interactive Data Table: Predicted NMR Chemical Shifts (δ ppm)

| Group | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

|---|---|---|

| Imidazole N-H | > 12.0 (s, 1H) | - |

| Benzene C-H | 7.0 - 7.6 (m) | 110 - 140 |

| Benzimidazole C2 | - | > 150 |

| Methyl (CH₃) | ~2.4 (s, 3H) | ~21 |

Mass Spectrometry (MS) provides information about the mass and fragmentation pattern of the molecule. Under electron impact (EI) conditions, 2-Cyclohexyl-5-methyl-1H-benzimidazole (molar mass: 214.31 g/mol ) would be expected to show a prominent molecular ion peak [M]⁺ at m/z = 214. The fragmentation pattern would likely involve the loss of the cyclohexyl group as a primary fragmentation pathway.

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound is expected to display characteristic absorption bands.

Interactive Data Table: Predicted IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Imidazole) | Stretching | 3200 - 3400 (broad) |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 2950 |

| C=N (Imidazole) | Stretching | 1600 - 1650 |

Advanced Structural Elucidation (e.g., X-ray Crystallography of Related Derivatives)

While a specific crystal structure for this compound is not publicly documented, X-ray diffraction studies on related 2-substituted benzimidazole derivatives provide significant insights into its likely solid-state structure. nih.govmdpi.comiucr.orgresearchgate.netnih.gov

Crystal structures of similar benzimidazoles, such as 2-alkyl and 2-aryl derivatives, consistently show that the benzimidazole ring system itself is nearly planar. researchgate.net The primary structural variables are the orientation of the substituent at the C2 position and the intermolecular interactions.

In the solid state, benzimidazoles containing an N-H group typically form strong intermolecular hydrogen bonds. researchgate.net It is highly probable that this compound would crystallize to form hydrogen-bonded chains or dimers, with the N-H of one molecule interacting with the imine nitrogen (C=N) of a neighboring molecule. researchgate.netresearchgate.net These interactions are crucial in stabilizing the crystal lattice.

The dihedral angle between the planar benzimidazole core and the substituent at C2 is a key feature. In 2-aryl-benzimidazoles, this angle is influenced by steric hindrance and electronic effects. mdpi.com For a bulky, non-aromatic substituent like a cyclohexyl group, the orientation will be dictated primarily by steric factors to minimize repulsion between the atoms of the cyclohexyl ring and the benzimidazole unit.

Conformational Preferences and Dynamics of the Cyclohexyl and Benzimidazole Ring Systems

Cyclohexyl Ring: The cyclohexane (B81311) moiety is well-known to adopt a stable chair conformation to minimize both angle strain and torsional strain. dalalinstitute.com This chair form can undergo a "ring flip," converting axial substituents to equatorial positions and vice versa. youtube.com In this compound, the benzimidazole group acts as a substituent on the cyclohexane. The equilibrium between the two possible chair conformers would strongly favor the one where the bulky benzimidazole group occupies an equatorial position , as this minimizes steric clashes (1,3-diaxial interactions) with the axial hydrogens on the same side of the cyclohexyl ring. youtube.com

Benzimidazole Ring System: In contrast to the flexible cyclohexane, the fused ring system of benzimidazole is rigid and planar. nih.gov This planarity is due to the sp² hybridization of the atoms in the aromatic system.

Rotational Dynamics: The dynamics of the molecule are centered on the rotation around the single bond connecting the C2 atom of the benzimidazole and the C1' atom of the cyclohexyl ring. While this bond allows for rotation, there will be a significant energy barrier due to steric hindrance between the hydrogen atoms on the cyclohexyl ring (at positions 2' and 6') and the atoms of the perihydrogen positions of the benzimidazole ring. This steric clash means that the molecule will likely adopt a preferred rotational conformation (rotamer) where the two ring systems are twisted relative to each other to achieve a minimum energy state. The exact angle of this twist would be a balance between minimizing steric repulsion and maximizing any potential stabilizing interactions.

In Vitro Biological Evaluation and Mechanistic Investigations

Overview of Benzimidazole (B57391) Pharmacological Diversity in Research

The benzimidazole nucleus, formed by the fusion of benzene (B151609) and imidazole (B134444) rings, is a cornerstone in the development of therapeutic agents. This heterocyclic system is of significant interest due to its structural similarity to naturally occurring purines, allowing it to interact with various biopolymers in living systems. Consequently, benzimidazole derivatives have been extensively investigated and found to exhibit a wide spectrum of pharmacological activities.

These activities include antimicrobial (antibacterial, antifungal), antineoplastic, anti-inflammatory, antiviral, anthelmintic, analgesic, and antihypertensive properties, among others. The versatility of the benzimidazole core allows for substitutions at various positions, primarily the 1, 2, and 5 positions, which significantly influences the compound's biological profile. The ease of synthesis and the ability to modify its structure make the benzimidazole scaffold a promising platform for drug discovery and development. Numerous studies have confirmed that these molecules are effective against various pathogens and disease processes, solidifying their importance in medicinal chemistry.

In Vitro Antimicrobial Efficacy Assessments

The benzimidazole scaffold is a well-established pharmacophore in the discovery of antimicrobial agents. Modifications to its core structure have led to the development of numerous compounds with significant efficacy against a range of microbial pathogens.

Antibacterial Activity (e.g., against Gram-positive and Gram-negative Strains)

Benzimidazole derivatives have demonstrated broad-spectrum antibacterial activity. Research has shown that various 2-substituted benzimidazoles are effective against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa. The antibacterial potency often depends on the nature of the substituent at the 2-position. For instance, studies on different series of benzimidazoles have reported Minimum Inhibitory Concentration (MIC) values ranging from as low as 2 µg/mL to over 500 µg/mL depending on the specific derivative and bacterial strain. researchgate.netscirp.org The introduction of a bulky, lipophilic group like a cyclohexyl ring at the 2-position could potentially enhance antibacterial activity by facilitating interaction with or penetration of the bacterial cell membrane.

Interactive Data Table: Antibacterial Activity of Selected Benzimidazole Derivatives

| Compound Series | Bacterial Strain | MIC (µg/mL) | Reference |

| Benzimidazole derivatives (general) | S. aureus | 2 - 25 | researchgate.net |

| Benzimidazole derivatives (general) | B. subtilis | 2 - 50 | researchgate.net |

| 2-thiomethyl-benzimidazoles | E. coli ATCC 25922 | 250 - 500 | scirp.org |

| Benzimidazole derivatives (general) | P. aeruginosa | 8 - >100 | researchgate.net |

Note: This table presents data for various benzimidazole derivatives to illustrate the general antibacterial potential of the compound class, not for 2-Cyclohexyl-5-methyl-1H-benzimidazole specifically.

Antifungal Activity (e.g., against Candida albicans)

The antifungal properties of benzimidazoles are also well-documented. Numerous derivatives have been synthesized and tested against various pathogenic fungi, with Candida albicans being a frequent target due to its clinical relevance. Studies have shown that bisbenzimidazole compounds can exhibit excellent antifungal activity, with MIC values ranging from 0.975 µg/mL to 15.6 µg/mL against various Candida and Aspergillus strains. nih.gov The efficacy of these compounds can sometimes equal or exceed that of established antifungal drugs like fluconazole (B54011) and amphotericin B. nih.gov While not a benzimidazole, a study on a thiazole (B1198619) derivative containing a cyclohexyl group (2-cyclohexylidenhydrazo-4-phenyl-thiazole) demonstrated potent activity against clinical isolates of Candida spp., including fluconazole-resistant strains. nih.govresearchgate.net This suggests that the cyclohexyl moiety can contribute favorably to antifungal action, possibly by enhancing the compound's ability to disrupt the fungal cell membrane.

In Vitro Antineoplastic Activity Research

The development of benzimidazole-based anticancer agents is an active area of research. These compounds can interfere with cancer cell proliferation through multiple mechanisms. rsc.orgacgpubs.org

Mechanisms of Cancer Cell Proliferation Inhibition (e.g., Apoptosis Induction, Cell Cycle Arrest)

A primary mechanism by which benzimidazole derivatives exert their anticancer effects is through the induction of apoptosis (programmed cell death) and interference with the cell cycle. nih.gov Research has shown that certain novel benzimidazole derivatives can significantly increase the percentage of apoptotic cells in various cancer cell lines, including those of the breast (MCF-7), prostate (PC3), and lung (A549). nih.govnih.gov This is often achieved by targeting and inhibiting anti-apoptotic proteins like Bcl-2. nih.gov

Furthermore, these compounds can cause cell cycle arrest, halting the division of cancer cells at specific phases, such as the G1, S, or G2/M phases. nih.govmdpi.com For example, specific benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives were found to effectively suppress cell cycle progression in MDA-MB-231 (breast cancer), SKOV3 (ovarian cancer), and A549 (lung cancer) cell lines. nih.govmdpi.com By blocking the cell cycle, these compounds prevent the replication of cancerous cells, ultimately leading to cell death. The specific phase of arrest can depend on the exact chemical structure of the derivative and the type of cancer cell. mdpi.com

Interactive Data Table: In Vitro Anticancer Activity of Selected Benzimidazole Derivatives

| Compound Series | Cancer Cell Line | Activity (IC50) | Mechanism | Reference |

| Benzimidazole-1,3,4-oxadiazole hybrids | MDA-MB-231 (Breast) | < 10 µM | Cell Cycle Arrest, Apoptosis | nih.gov |

| Benzimidazole-1,3,4-oxadiazole hybrids | A549 (Lung) | < 10 µM | Cell Cycle Arrest, Apoptosis | nih.gov |

| Benzimidazole-triazole hybrids | MCF-7 (Breast) | 3.34 - 10.92 µM | EGFR/VEGFR-2 Inhibition | nih.gov |

| 1,2-disubstituted benzimidazoles | A549 (Lung) | 111.70 µM | Cytotoxicity | nih.gov |

Note: This table presents data for various benzimidazole derivatives to illustrate the general antineoplastic potential of the compound class.

In Vitro Anti-Inflammatory Research

Benzimidazole derivatives are recognized for their potential as anti-inflammatory agents. biotech-asia.org Inflammation is a complex biological response, and compounds that can modulate it are of great therapeutic interest. In vitro assays are commonly used to screen for anti-inflammatory activity, such as measuring the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2) or the stabilization of red blood cell membranes against heat-induced hemolysis. researchgate.netbohrium.comnih.gov

One study on benzimidazole-oxadiazole hybrids identified a compound bearing a cyclohexyl group at the 2-position of the oxadiazole ring that showed the highest membrane stabilizing activity, a key indicator of anti-inflammatory potential. researchgate.net Other studies have synthesized series of 2-substituted benzimidazoles and found that several derivatives demonstrated significant in vitro anti-inflammatory effects, with some showing potency comparable to standard drugs like ibuprofen (B1674241) and diclofenac. bohrium.comnih.gov These findings suggest that the benzimidazole scaffold is a viable starting point for developing novel anti-inflammatory agents and that a cyclohexyl substituent may be a favorable feature for this activity.

Based on a thorough review of available scientific literature, there is insufficient specific research data for the compound "this compound" to generate the detailed article as requested in the provided outline.

The benzimidazole scaffold, a core component of the specified molecule, is indeed a subject of extensive research in medicinal chemistry. Derivatives of benzimidazole have been widely investigated for a variety of biological activities, and published studies cover the areas outlined in your request, such as:

Inhibition of Inflammatory Mediators: Numerous benzimidazole derivatives have been synthesized and evaluated for their anti-inflammatory properties, including the inhibition of enzymes like cyclooxygenases (COX) and microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1). nih.govnih.govresearchgate.netresearchgate.net

Antiviral Activity: The benzimidazole core is present in several antiviral compounds, and research has demonstrated its efficacy against a range of viruses, including Hepatitis C Virus (HCV), Coxsackievirus B5 (CVB-5), and Respiratory Syncytial Virus (RSV). nih.govnih.govresearchgate.net

Enzyme Inhibition: Beyond inflammatory enzymes, benzimidazole derivatives have been studied as inhibitors of other crucial enzymes, such as prolyl oligopeptidase, bacterial DNA gyrase B, and fungal lanosterol (B1674476) 14α-demethylase. nih.govscispace.com

Molecular Mechanisms: Investigations into the mechanisms of action for various benzimidazole compounds have revealed interactions with molecular targets like DNA (through groove binding or intercalation) and interference with cellular processes such as tubulin polymerization. nih.govnih.govnih.govrsc.org

However, the search for data specifically pertaining to This compound did not yield the detailed research findings, data tables, or mechanistic studies required to populate the requested article structure. The available literature focuses on other derivatives with different substitution patterns on the benzimidazole ring system.

Therefore, creating a scientifically accurate and data-rich article focused solely on the in vitro biological evaluation and mechanistic investigations of "this compound" is not possible at this time. To do so would require extrapolating data from related but structurally distinct compounds, which would be scientifically inaccurate and speculative.

Structure Activity Relationship Sar and Structure Biological Activity Correlations

Influence of the 2-Cyclohexyl Moiety on Biological Profile

The substituent at the C2 position of the benzimidazole (B57391) ring is a primary determinant of the compound's pharmacological activity. longdom.orgcbijournal.com The incorporation of a cyclohexyl group, a bulky and lipophilic alicyclic moiety, has been shown to be critical for certain biological activities, particularly in the realm of antitubercular agents.

In structure-activity relationship studies of novel trisubstituted benzimidazoles targeting the FtsZ protein in Mycobacterium tuberculosis, the cyclohexyl group at the 2-position was identified as a key component for potent antibacterial activity. nih.gov Preliminary SAR investigations of an extensive compound library indicated that the 2-cyclohexyl and 6-diethylamino groups were critically important for the observed effects. nih.gov This highlights the significance of the steric bulk and hydrophobic nature of the cyclohexyl ring in facilitating effective binding to the target protein.

Further research into 2,5,6-trisubstituted benzimidazoles as antitubercular agents reinforced the importance of the 2-cyclohexyl substituent. When comparing various groups at this position, it was found that functional groups with an sp3-hybridized carbon, such as cyclohexyl, were preferred over those with sp2-hybridized carbons. This suggests that the three-dimensional structure and flexibility of the cycloalkane ring are more favorable for interaction with the biological target than a flat, aromatic ring.

In a different therapeutic area, a study on anti-inflammatory agents found that 2-cyclohexylamino-1(4-methoxyphenyl)benzimidazole exhibited potent activity. nih.gov Interestingly, replacing the amino linker with a methylene (B1212753) group, which would make the C2-substituent more structurally analogous to a simple cyclohexyl group, led to a significant reduction in activity. nih.gov This indicates that while the cyclohexyl ring itself is a key feature, its influence is modulated by the complete nature of the substituent at the C2-position, including any linking atoms that can participate in hydrogen bonding or provide specific conformational geometries. nih.gov

Contribution of the 5-Methyl Group to Compound Activity

The influence of a substituent at the 5-position is highly dependent on the specific biological target. For instance, in the development of antifungal agents, the C-5 position has been identified as essential for activity. nih.govacs.org Studies have shown that substituting this position with electron-withdrawing groups, such as fluoro or chloro, can significantly increase the antifungal potency of certain benzimidazole-1,2,4-triazole derivatives. nih.govacs.org Similarly, research on antitubercular benzimidazoles demonstrated that electron-withdrawing groups like nitro or halogens at C-5 can enhance biological activity. nih.gov

Conversely, in a different series of benzimidazole derivatives designed as multifunctional agents for skin protection, the presence of a hydrogen atom at the 5-position was found to be more beneficial for antifungal activity against dermatophytes than an electron-withdrawing sulfonate group (-SO₃H). nih.gov This highlights the complexity of SAR at this position, where the optimal substituent is context-dependent.

Comprehensive Analysis of Substituent Effects on the Benzimidazole Nucleus

The biological activity of benzimidazole derivatives can be finely tuned by altering the substituents at various positions on the bicyclic core. ekb.eg SAR analyses consistently show that modifications at the N1, C2, C5, and C6 positions are particularly influential. nih.govnih.gov The physicochemical properties imparted by these substituents—such as hydrogen bond donor/acceptor capacity, π-π stacking interactions, hydrophobicity, and electronic effects—govern the molecule's ability to bind to biomolecules like enzymes and nucleic acids. nih.gov

Substitutions at N1: Alkylation or acylation at the N1 position can impact the molecule's solubility and metabolic stability. In some cases, N1 substitution can reduce or abolish activity if the N-H proton is required for hydrogen bonding with the target. For antitubercular agents, 2,5-disubstituted benzimidazoles were found to be more potent than their 1,2,5-trisubstituted counterparts, a difference potentially attributable to changes in solubility and a less favorable hydrophobic/hydrophilic balance in the N1-substituted compounds. nih.gov

Substitutions at C2: As previously discussed, this position is a key determinant of activity. The nature of the substituent, whether it is a bulky hydrophobic group like cyclohexyl, an aromatic ring, or a group capable of hydrogen bonding, often dictates the primary interaction with the biological target. nih.govrroij.com

Substitutions at C5 and C6: These positions on the benzene (B151609) ring are often modified to modulate electronic properties and secondary binding interactions. The effects can vary significantly depending on the therapeutic target. For anti-inflammatory activity, electron-withdrawing groups can enhance potency. nih.gov In the context of antiviral agents, modifications at the 5- and 6-positions can improve interactions with viral proteins or enhance pharmacokinetic properties like absorption and metabolic stability. rroij.com

The following table summarizes the observed effects of various substituents on the benzimidazole nucleus across different biological activities.

| Position | Substituent Type | Observed Effect | Biological Activity | Reference |

|---|---|---|---|---|

| C2 | Cyclohexyl (sp3 carbon) | Critically important; preferred over sp2 carbons | Antitubercular | nih.gov |

| C5/C6 | Electron-withdrawing (e.g., -NO₂, -Cl, -F) | Enhances activity | Antitubercular, Antifungal | nih.govacs.orgnih.gov |

| C5 | Hydrogen (unsubstituted) | More beneficial than -SO₃H | Antifungal (Dermatophytes) | nih.gov |

| N1 | Alkyl/Hydrocarbon chain | Decreased activity compared to N-H | Antitubercular | nih.gov |

| C5/C6 | General substitution | Improves pharmacokinetic properties | Antiviral | rroij.com |

Stereochemical Implications for Receptor Interaction and Biological Response

While specific stereochemical studies on 2-Cyclohexyl-5-methyl-1H-benzimidazole are not extensively reported, fundamental principles of conformational analysis suggest that its three-dimensional structure is a critical factor for biological activity. The non-planar and conformationally flexible cyclohexyl ring introduces significant stereochemical complexity.

The cyclohexyl group predominantly exists in a low-energy "chair" conformation to minimize angular and torsional strain. youtube.com In this conformation, the hydrogen atoms attached to the ring are oriented in two distinct positions: axial (perpendicular to the plane of the ring) and equatorial (in the approximate plane of the ring). youtube.comsapub.org The chair conformation is not static but undergoes a dynamic "ring flip," which rapidly interconverts the axial and equatorial positions. youtube.com

When the cyclohexyl group is attached to the benzimidazole C2 position, its orientation relative to the planar benzimidazole ring system becomes crucial for receptor binding. The biological target likely has a binding pocket with a specific topology that preferentially accommodates one conformation of the molecule. The following factors are of stereochemical importance:

Conformational Preference: The bulky benzimidazole moiety acts as a large substituent on the cyclohexyl ring. To minimize steric hindrance, the cyclohexyl ring will preferentially adopt a conformation where the benzimidazole is in the more stable equatorial position.

Receptor Binding: The precise fit into a receptor's binding site may depend on the specific orientation of the cyclohexyl ring. For example, a hydrophobic pocket in the receptor might be shaped to accommodate the "width" of the chair conformation in one direction but not another. The spatial arrangement of the axial and equatorial hydrogens could also influence van der Waals interactions within the binding site.

Therefore, even though this compound is not chiral in the classical sense, its conformational isomers and their relative energies could play a decisive role in its biological response. The most stable, lowest-energy conformation is the most populated and thus the most likely to be the biologically active form. A deep understanding of these stereochemical implications is essential for the rational design of more potent and selective analogs.

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the intrinsic electronic properties of a molecule. researchgate.netrsc.org These studies provide detailed information on molecular geometry, electronic structure, and reactivity. For 2-Cyclohexyl-5-methyl-1H-benzimidazole, DFT calculations are used to determine its most stable three-dimensional conformation by optimizing the molecular geometry.

Key parameters derived from DFT studies include:

Optimized Molecular Geometry: Calculations determine the precise bond lengths, bond angles, and dihedral angles corresponding to the molecule's lowest energy state. Studies on related 2-methylbenzimidazole (B154957) derivatives have shown that DFT calculations using the B3LYP functional with a 6-311+G** basis set provide results that are highly consistent with experimental data from X-ray crystallography. researchgate.net

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy difference between them, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive. nih.gov

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov For this compound, the nitrogen atoms of the imidazole (B134444) ring are expected to be electron-rich regions, making them potential sites for hydrogen bonding and coordination with metal ions. nih.gov

Table 1: Predicted Quantum Chemical Properties of Benzimidazole (B57391) Derivatives This table presents typical data obtained from DFT studies on benzimidazole derivatives to illustrate the expected properties for this compound.

| Parameter | Typical Value/Description | Significance |

|---|---|---|

| HOMO Energy | ~ -6.0 eV | Indicates electron-donating ability |

| LUMO Energy | ~ -1.0 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | ~ 5.0 eV | Relates to chemical reactivity and stability |

| Dipole Moment | ~ 3-4 Debye | Measures molecular polarity |

| MEP Negative Region | Localized on imidazole nitrogen atoms | Site for electrophilic attack and H-bonding |

Molecular Docking Analyses of Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein or receptor. ajrconline.org This method is crucial for identifying potential biological targets and understanding the structural basis of a compound's activity. Benzimidazole derivatives are known to interact with a wide range of biological targets, including enzymes and receptors implicated in various diseases. ijpsjournal.comresearchgate.net

For this compound, docking studies would involve:

Target Selection: Potential targets for benzimidazoles include tubulin, protein kinases, cyclooxygenase (COX) enzymes, and microbial enzymes like DNA gyrase and sterol 14-α demethylase (CYP51). ijpsjournal.comsemanticscholar.orgnih.gov

Binding Pose Prediction: The compound is placed into the active site of the target protein, and its conformation is systematically sampled to find the most stable binding pose.

Scoring: The stability of the predicted poses is evaluated using a scoring function, which estimates the binding free energy (typically in kcal/mol). A lower binding energy indicates a higher predicted affinity. researchgate.net

Key interactions often observed for benzimidazole derivatives include hydrogen bonds between the N-H group of the imidazole ring and polar residues in the active site, as well as hydrophobic interactions involving the benzimidazole core and its substituents. nih.gov The bulky, non-polar cyclohexyl group at the 2-position of this compound is expected to form significant hydrophobic interactions within the binding pocket of a target protein. nih.gov

Table 2: Representative Molecular Docking Results for Benzimidazole Analogues Against Various Protein Targets This table illustrates typical binding energies and interactions for compounds structurally related to this compound to provide context for its potential interactions.

| Compound Type | Protein Target (PDB ID) | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Example) |

|---|---|---|---|

| 2-Phenyl-benzimidazole | Beta-Tubulin (1SA0) | -7.39 | Cys241, Leu242, Ala316 |

| Benzimidazole-thiadiazole hybrid | Candida CYP51 (5v5z) | -10.93 | Met508 (H-bond), Tyr132, Phe233 (π-π stacking) |

| Substituted Benzimidazole | Mtb KasA (6P9K) | -7.54 | Glu199, Pro201, Ile202 |

| 2-Phenyl-benzimidazole | COX-2 (1CX2) | -7.10 | Arg120, Tyr355, Ser530 |

Molecular Dynamics Simulations for Conformational Stability and Binding Kinetics

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the motion of atoms and molecules over time. mdpi.com For this compound, MD simulations are particularly useful for validating the results of molecular docking. By simulating the ligand-protein complex in a solvated environment that mimics physiological conditions, MD can assess the stability of the binding pose and provide insights into the dynamics of the interaction. semanticscholar.orgnih.gov

Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the protein backbone and ligand atoms from their initial positions over time. A stable RMSD trajectory for both the protein and the ligand suggests that the complex is in a stable equilibrium. nih.gov

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual amino acid residues, revealing the flexibility of different parts of the protein. Residues in the binding site that interact with the ligand typically show reduced fluctuations, indicating stabilization upon ligand binding.

Analysis of Interactions: MD simulations allow for the monitoring of specific interactions (e.g., hydrogen bonds, hydrophobic contacts) throughout the simulation period, confirming which interactions are most persistent and crucial for binding. researchgate.net

These simulations can confirm whether the initial docking pose is maintained or if the ligand adopts a different, more stable conformation within the active site. nih.gov

Pharmacophore Modeling and Virtual Screening for Novel Analogues

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. dovepress.com A pharmacophore model for this compound would define the spatial arrangement of its key features, such as:

A hydrogen bond donor (the N-H group).

A hydrophobic feature (the cyclohexyl group).

An aromatic ring system (the benzimidazole core).

Once a pharmacophore model is developed based on an active compound, it can be used as a 3D query to search large chemical databases for other molecules that share the same features. This process, known as virtual screening, is a powerful and cost-effective method for identifying novel compounds with a high probability of having the desired biological activity. nih.govu-strasbg.fr By screening for analogues of this compound, researchers can discover new chemical scaffolds that fit the pharmacophore model, potentially leading to the development of new therapeutic agents. nih.govacs.org

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

The success of a drug candidate depends not only on its biological activity but also on its pharmacokinetic profile, commonly assessed through Absorption, Distribution, Metabolism, and Excretion (ADME) properties. In silico ADME prediction models are widely used in the early stages of drug discovery to filter out compounds with poor pharmacokinetic characteristics. nih.govresearchgate.net

For this compound, various computational tools can predict key ADME parameters based on its chemical structure. These predictions are often guided by established principles such as Lipinski's Rule of Five, which helps assess a compound's potential for oral bioavailability. researchgate.netjaptronline.com

Table 3: Predicted ADME Properties for this compound This table presents predicted values for key ADME parameters. These predictions are based on computational models and data from related benzimidazole structures.

| Property | Parameter | Predicted Value | Significance |

|---|---|---|---|

| Physicochemical Properties | Molecular Weight (g/mol) | 228.32 | Complies with Lipinski's Rule (<500) |

| LogP (Lipophilicity) | 4.15 | Complies with Lipinski's Rule (<5) | |

| Hydrogen Bond Donors | 1 | Complies with Lipinski's Rule (≤5) | |

| Hydrogen Bond Acceptors | 2 | Complies with Lipinski's Rule (≤10) | |

| Topological Polar Surface Area (TPSA) | 41.5 Ų | Indicates good cell permeability (<140 Ų) | |

| Absorption | Gastrointestinal (GI) Absorption | High | Predicts good absorption from the gut |

| Blood-Brain Barrier (BBB) Permeant | Yes | Indicates potential to cross into the CNS | |

| Metabolism | CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via this pathway |

| CYP3A4 Inhibitor | No | Low risk of drug-drug interactions via this pathway |

These in silico predictions suggest that this compound possesses favorable drug-like properties, making it a promising scaffold for further investigation. rsc.org

Advanced Analytical Approaches in Chemical and Biological Research

In Vitro Ligand-Protein Binding Assays

Detailed information from publicly available research regarding specific in vitro ligand-protein binding assays for 2-Cyclohexyl-5-methyl-1H-benzimidazole is not available at this time. While the broader class of benzimidazole (B57391) derivatives has been studied for its interaction with various protein targets, specific binding affinities, dissociation constants (Kd), or inhibition constants (Ki) for this particular compound have not been documented in the accessible scientific literature.

Hypothetical Data Table for Illustrative Purposes:

| Target Protein | Assay Type | Binding Affinity (Kd) | Inhibition Constant (Ki) |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Cellular Permeability and Intracellular Uptake Studies (In Vitro)

The ability of a compound to penetrate cell membranes is a critical determinant of its potential biological activity. Studies on benzimidazole derivatives have often utilized cell lines such as Caco-2 to assess membrane permeability. nih.gov However, specific experimental data on the cellular permeability and intracellular uptake of this compound, including key metrics like apparent permeability coefficients (Papp), are not found in the current body of scientific literature. Such studies are essential to understand if the compound can reach intracellular targets.

Hypothetical Data Table for Illustrative Purposes:

| Cell Line | Assay Type | Apparent Permeability (Papp) (cm/s) | Uptake Mechanism |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Biochemical Pathway Analysis and Target Validation in Cellular Systems

Identifying the specific biochemical pathways modulated by this compound and validating its molecular targets within cellular systems are fundamental steps in characterizing its mechanism of action. This typically involves a range of cellular assays, including reporter gene assays, Western blotting, and transcriptomic or proteomic analyses, to observe the compound's effect on cellular signaling and function. Despite the recognized importance of such analyses for the benzimidazole scaffold in various therapeutic areas, specific studies detailing the biochemical pathway analysis and target validation for this compound are not presently available in public research databases.

Hypothetical Data Table for Illustrative Purposes:

| Cellular System | Pathway Analyzed | Key Modulated Targets | Method of Validation |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Future Research Directions and Translational Potential

Rational Design of Next-Generation 2-Cyclohexyl-5-methyl-1H-benzimidazole Analogues

The development of next-generation analogues of this compound hinges on a deep understanding of its structure-activity relationship (SAR). nih.govnih.govnih.gov By systematically modifying the core structure, researchers can aim to enhance desired properties such as potency, selectivity, and pharmacokinetic profiles. The benzimidazole (B57391) scaffold is a versatile platform for such modifications. nih.govresearchgate.net

Key areas for structural modification include:

Substitution on the Benzene (B151609) Ring: The methyl group at the 5-position can be replaced with other electron-donating or electron-withdrawing groups to modulate the electronic properties of the molecule. This can influence its binding affinity to biological targets.

N-Substitution on the Imidazole (B134444) Ring: The nitrogen atoms in the imidazole ring offer opportunities for derivatization, which can significantly affect the compound's solubility and metabolic stability. nih.gov

Computational tools, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, will be instrumental in rationally designing these new analogues. researchgate.net These in silico methods can predict the binding affinity and potential activity of novel compounds before their synthesis, thereby streamlining the drug discovery process. researchgate.net

Exploration of Novel Molecular Targets for Therapeutic Intervention

The benzimidazole core is a "privileged scaffold" in medicinal chemistry, known to interact with a wide range of biological targets. nih.govnih.gov This suggests that this compound and its future analogues could have therapeutic potential across various diseases by targeting novel molecular pathways. aacrjournals.orgresearchgate.net

Potential therapeutic targets for benzimidazole derivatives include:

| Target Class | Specific Examples | Potential Therapeutic Area |

| Enzymes | Tubulin, Topoisomerases, Kinases, DNA methyltransferases, Histone deacetylases | Cancer, Infectious Diseases nih.govnih.govarabjchem.orgresearchgate.net |

| Receptors | Angiotensin II receptors, Cannabinoid receptors, Bradykinin receptors | Cardiovascular diseases, Pain, Inflammation nih.govwikipedia.org |

| Ion Channels | Calcium channels, Potassium channels | Neurological disorders, Cardiovascular diseases |

| Other Proteins | Nedd8-activating enzyme (NAE), Pin1 | Cancer nih.govmdpi.com |

Future research should employ high-throughput screening and proteomics approaches to identify novel molecular targets of this compound. Understanding the mechanism of action at these targets will be crucial for developing targeted therapies with improved efficacy and reduced side effects. aacrjournals.org The broad spectrum of activity of benzimidazoles suggests that new derivatives could be designed to be multi-target inhibitors, a promising strategy for treating complex diseases like cancer. nih.gov

Development of Environmentally Benign Synthetic Methodologies

The principles of green chemistry are increasingly important in chemical synthesis, aiming to reduce waste and the use of hazardous substances. chemmethod.comchemmethod.com The development of environmentally benign methodologies for the synthesis of this compound and its analogues is a critical area of future research. mdpi.comresearchgate.net

Key strategies for greener synthesis include:

Use of Green Solvents: Replacing traditional volatile organic compounds with more sustainable alternatives like water, ethanol, or deep eutectic solvents. nih.govmdpi.combohrium.com

Catalyst Innovation: Employing reusable and non-toxic catalysts, such as solid acids, nanoparticles, or biocatalysts, to improve reaction efficiency and reduce waste. mdpi.comrsc.orgnih.gov

Energy-Efficient Methods: Utilizing alternative energy sources like microwave irradiation or ultrasound to accelerate reactions and reduce energy consumption. mdpi.comrsc.org

One-Pot Reactions: Designing multi-component reactions where several steps are combined into a single pot, minimizing purification steps and solvent usage. taylorfrancis.comnih.gov

These sustainable approaches not only minimize the environmental impact of chemical production but can also lead to more efficient and cost-effective synthetic routes. eprajournals.com

Investigation of Non-Pharmacological Applications

Beyond its therapeutic potential, the chemical structure of this compound suggests its utility in various non-pharmacological applications. The benzimidazole moiety is known for its robustness and ability to interact with different materials. nih.gov

Potential non-pharmacological applications include:

Materials Science: Benzimidazole derivatives are used in the development of high-performance polymers and organic light-emitting devices (OLEDs) due to their thermal stability and electronic properties. nih.govontosight.ai The specific structure of this compound could be explored for creating novel materials with tailored properties. ontosight.ai

Agriculture: Benzimidazoles have a long history of use as fungicides and pesticides in agriculture. isnra.netnih.govresearchgate.net Future research could investigate the potential of this compound and its derivatives as novel agrochemicals for crop protection. isnra.net

Corrosion Inhibition: The nitrogen atoms in the benzimidazole ring can effectively adsorb onto metal surfaces, forming a protective layer that inhibits corrosion. proquest.comnih.govnih.gov This makes benzimidazole derivatives excellent candidates for use as corrosion inhibitors in various industries. proquest.comnih.govresearchgate.netacs.org

Further investigation into these areas could unlock new commercial applications for this compound, contributing to advancements in materials science, agriculture, and industrial processes.

Q & A

Q. What are the established synthetic routes for 2-cyclohexyl-5-methyl-1H-benzimidazole, and how can reaction conditions be optimized for purity and yield?

Methodological Answer: The synthesis typically involves condensation of 4-methyl-1,2-diaminobenzene with cyclohexanecarboxylic acid derivatives under acidic conditions. Key parameters include:

- Solvent selection: Use of polar aprotic solvents (e.g., DMF) enhances cyclization efficiency .

- Catalyst optimization: Phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) are common catalysts; PPA yields higher purity (≥90%) but requires longer reaction times .

- Temperature control: Reactions at 120–140°C minimize byproduct formation.

Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from structurally similar analogs?

Methodological Answer:

- ¹H NMR: The cyclohexyl group shows distinct multiplet peaks at δ 1.2–2.1 ppm (axial/equatorial protons), while the methyl group at C5 resonates as a singlet at δ 2.4 ppm. Benzimidazole NH protons appear at δ 12.5–13.0 ppm (DMSO-d₆) .

- IR: The absence of a carbonyl stretch (~1700 cm⁻¹) differentiates it from benzimidazole-carboxylic acid derivatives .

Q. What preliminary biological assays are recommended to evaluate the bioactivity of this compound?

Methodological Answer:

- Antimicrobial screening: Use agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC values <50 µg/mL indicating potential .

- Enzyme inhibition: Test against cytochrome P450 isoforms (CYP3A4, CYP2D6) to assess drug metabolism interactions .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the spatial arrangement of the cyclohexyl substituent?

Methodological Answer:

- Crystallization: Grow single crystals via vapor diffusion using ethanol/water (7:3 v/v).

- Refinement: Use SHELXL for small-molecule refinement. Key metrics:

Q. How should researchers address contradictory data in literature regarding the compound’s thermal stability?

Methodological Answer:

- Differential Scanning Calorimetry (DSC): Perform under inert gas (N₂) to detect decomposition exotherms. Reported discrepancies (e.g., melting points varying by 10°C) may arise from polymorphic forms .

- Thermogravimetric Analysis (TGA): Validate stability up to 200°C for applications in high-temperature catalysis .

Q. What statistical approaches are suitable for optimizing reaction conditions in multi-variable synthetic systems?

Methodological Answer:

- Design of Experiments (DoE): Use a Central Composite Design (CCD) to analyze interactions between variables (e.g., temperature, catalyst concentration).

- Response Surface Methodology (RSM): Predict optimal conditions for yield maximization .

Q. How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular docking: Use AutoDock Vina to simulate binding to ATP-binding pockets (e.g., kinase inhibitors). Key metrics:

- Binding affinity (ΔG): Values ≤ -7.0 kcal/mol suggest strong interactions .

- Hydrogen bonding: Prioritize residues like Asp86 (hypothetical kinase target) for mutagenesis validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.